molecular formula C25H29N5O5 B298710 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

Número de catálogo B298710
Peso molecular: 479.5 g/mol
Clave InChI: BYHKXPXLTQZIGZ-DEDYPNTBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling protein in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide targets the BTK pathway by binding to the BTK enzyme and preventing its activation. BTK is a key signaling protein in BCR signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have selective activity against B-cells, with minimal effects on other immune cell populations. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to induce apoptosis in CLL and NHL cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo. Additionally, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

Direcciones Futuras

There are several potential future directions for the development and application of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide. These include:
1. Combination therapy: 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has shown synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.
2. Biomarker identification: The identification of biomarkers that predict response to 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide could improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in patients with B-cell malignancies.
4. Non-B-cell malignancies: The potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in non-B-cell malignancies should be explored, to expand its therapeutic potential.
Conclusion
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising small molecule inhibitor that targets the BTK pathway in B-cell malignancies. Its high potency and selectivity for BTK make it a valuable research tool, and its ability to induce apoptosis in B-cells suggests potential for clinical applications. Further research is needed to fully understand the mechanisms of action and potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide.

Métodos De Síntesis

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route involves the use of various reagents and solvents, and the process requires careful optimization to obtain high yields and purity.

Aplicaciones Científicas De Investigación

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.

Propiedades

Nombre del producto

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

Fórmula molecular

C25H29N5O5

Peso molecular

479.5 g/mol

Nombre IUPAC

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H29N5O5/c1-17-12-19(13-20(15-26)25(31)27-16-22-4-3-9-35-22)18(2)29(17)21-5-6-23(24(14-21)30(32)33)28-7-10-34-11-8-28/h5-6,12-14,22H,3-4,7-11,16H2,1-2H3,(H,27,31)/b20-13+

Clave InChI

BYHKXPXLTQZIGZ-DEDYPNTBSA-N

SMILES isomérico

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NCC4CCCO4

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

SMILES canónico

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.